molecular formula C8H7BrO3 B1273817 5-Bromo-2-hydroxy-3-methylbenzoic acid CAS No. 36194-82-8

5-Bromo-2-hydroxy-3-methylbenzoic acid

Cat. No. B1273817
CAS RN: 36194-82-8
M. Wt: 231.04 g/mol
InChI Key: YMYKOYICVWKQFQ-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2-hydroxy-3-methylbenzoic acid, is a brominated derivative of hydroxybenzoic acid, which is a type of aromatic compound with a carboxylic acid functional group. It is structurally related to various other compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives often involves regioselective halogenation reactions. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is an example of such a process . Similarly, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid via bromination, diazo, and hydrolysis steps indicates a multi-step approach to introduce bromine atoms into the benzoic acid framework . These methods could potentially be adapted for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine atoms, which can significantly influence the molecular conformation and reactivity due to their size and electron-withdrawing nature. X-ray crystallography is a common technique used to determine the precise molecular structure of such compounds, as seen in the structural analysis of various molecular adducts and Schiff bases . The presence of bromine can also facilitate the formation of unique supramolecular architectures through interactions like hydrogen bonding and halogen bonding .

Chemical Reactions Analysis

Brominated benzoic acids can undergo a variety of chemical reactions, including nucleophilic substitution, which is a key transformation for further functionalization of the molecule . The presence of a bromine atom makes the adjacent carbon more susceptible to attack by nucleophiles, leading to the formation of diverse derivatives. Additionally, the hydroxy group can participate in reactions such as esterification or oxidation, while the carboxylic acid group offers another reactive site for the formation of amides, esters, or anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-hydroxy-3-methylbenzoic acid would be influenced by the presence of substituents on the aromatic ring. Bromine atoms are heavy and can increase the density and molecular weight of the compound. The hydroxy group contributes to the acidity of the benzoic acid and can form hydrogen bonds, affecting the compound's solubility and melting point. The methyl group is a hydrophobic moiety that can impact the overall hydrophobicity of the molecule. These properties are crucial for understanding the compound's behavior in different environments and its potential applications .

Scientific Research Applications

Synthesis of Aromatic Constituents in Antibiotics

5-Bromo-2-hydroxy-3-methylbenzoic acid plays a role in the synthesis of aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized on a preparative scale from readily available materials, indicating its importance in the field of antibiotic synthesis and pharmaceutical applications (Laak & Scharf, 1989).

Key Intermediate in Anti-Cancer Drug Synthesis

This chemical is also significant in the synthesis of anti-cancer drugs. A study describes the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, where 2-amino-5-methylbenzoic acid is a precursor (Cao Sheng-li, 2004).

Involvement in Electrophilic Substitution Reactions

The compound is used in electrophilic substitution reactions, as shown in a study involving 4-hydroxybenzo[b]thiophen and its derivatives. These reactions have broad implications in organic chemistry, impacting the synthesis of various compounds (Clarke, Scrowston, & Sutton, 1973).

Role in Synthesis of Bromophenol Derivatives

A study on the red alga Rhodomela confervoides highlighted the isolation of new bromophenol derivatives, including compounds structurally related to 5-bromo-2-hydroxy-3-methylbenzoic acid. These derivatives have potential applications in the study of natural products and marine biology (Zhao et al., 2004).

Use in Bromination Reactions

The compound is also involved in bromination studies of various organic compounds, as shown in a study investigating the bromination of derivatives of resorcinol (Cannon et al., 1971).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-hydroxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYKOYICVWKQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377414
Record name 5-bromo-2-hydroxy-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3-methylbenzoic acid

CAS RN

36194-82-8
Record name 5-bromo-2-hydroxy-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-3-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 2-hydroxy-3-methylbenzoic acid (2.1 g, 13.5 mmol) in acetic acid (30 mL) was added bromine (0.7 mL, 13.7 mmol) slowly over 5 minutes. After 24 h, water was added slowly to the reaction mixture and the reaction stirred for 30 min. The resulting precipitate was collected by filtration and washed several times with water. The product was dried overnight under high vacuum to afford 2.8 g (90%). LC/MS: tR=2.86 min, 229.14 (MH)+. (Phenomenex C18 4.6×50 mm, 10% MeOH/90% H2O/0.1% TFA→90% MeOH/10% H2O/0.1% TFA, Gradient time=4 min., Flow rate=4 mL/min.).
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2.1 g
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30 mL
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0.7 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-3-methyl-benzoic acid (10 g, 66.7 mmol, 1.0 eq) in acetic acid (100 mL) was added bromine (10.66 g, 66.7 mmol, 1.0 eq) slowly over 5 min. The mixture was stirred at room temperature for 24 h, then water was added slowly and the mixture was stirred for a further 30 min. The precipitate was collected by filtration and was washed with water and dried to give the title compound as a white solid (13.7 g, 90%).
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10 g
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10.66 g
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100 mL
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Yield
90%

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